molecular formula C10H10ClNO4 B12668664 4-Chloro-6-nitro-ocresyl propanoate CAS No. 84824-99-7

4-Chloro-6-nitro-ocresyl propanoate

Cat. No.: B12668664
CAS No.: 84824-99-7
M. Wt: 243.64 g/mol
InChI Key: NYTNOFYCTVSXMC-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-ocresyl propanoate is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.64 g/mol. It is characterized by the presence of a chloro group, a nitro group, and a propanoate ester linked to an ocresyl moiety. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-ocresyl propanoate typically involves the esterification of 4-chloro-6-nitro-ocresol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitro-ocresyl propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products

    Oxidation: Formation of 4-chloro-6-amino-ocresyl propanoate.

    Reduction: Formation of 4-amino-6-nitro-ocresyl propanoate.

    Substitution: Formation of 4-chloro-6-nitro-ocresyl carboxylic acid.

Scientific Research Applications

4-Chloro-6-nitro-ocresyl propanoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-ocresyl propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and molecular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-6-nitrophenol
  • 4-Chloro-6-nitro-2-methylphenol
  • 4-Chloro-6-nitro-ocresyl acetate

Uniqueness

4-Chloro-6-nitro-ocresyl propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a versatile compound in various applications .

Properties

CAS No.

84824-99-7

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

(4-chloro-2-methyl-6-nitrophenyl) propanoate

InChI

InChI=1S/C10H10ClNO4/c1-3-9(13)16-10-6(2)4-7(11)5-8(10)12(14)15/h4-5H,3H2,1-2H3

InChI Key

NYTNOFYCTVSXMC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1C)Cl)[N+](=O)[O-]

Origin of Product

United States

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